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Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2,

JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.

Each JAK protein contains a tandem C-terminal pseudokinase domain (JH2) and a tyrosine

kinase domain (JH1). While the JH1 domain possesses catalytic activity, the JH2 domain, once

thought to be inert, is now recognized as a key regulatory domain. The JH2 domain of JAK2

binds ATP and allosterically regulates the activity of the JH1 domain.[1][2][3] Notably, the

prevalent V617F mutation within the JAK2 JH2 domain is a driver of myeloproliferative

neoplasms (MPNs), leading to constitutive activation of the kinase.[1][3]

Targeting the JH2 domain offers a promising strategy for developing selective JAK2 inhibitors.

Unlike the highly conserved ATP-binding site of the JH1 domain across the JAK family, the JH2

domain provides an opportunity for developing allosteric and more selective inhibitors. Small

molecule probes that bind to the JAK2 JH2 domain are invaluable tools for validating it as a

therapeutic target, screening for novel inhibitors, and elucidating the molecular mechanisms of

JAK2 regulation. Recent studies have demonstrated that displacing ATP from the JAK2 JH2

domain can selectively inhibit the hyperactivation of the oncogenic JAK2 V617F mutant while

sparing the wild-type protein.

These application notes provide an overview of the use of JAK2 JH2 probes in drug discovery,

including detailed protocols for key biochemical and cellular assays.
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Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading

to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated

JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal

Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by

JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene

expression.
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Figure 1: Simplified JAK-STAT signaling pathway.

Applications of JAK2 JH2 Probes
Small molecule probes targeting the JAK2 JH2 domain have several key applications in drug

discovery:

Target Validation: Probes that selectively bind to the JH2 domain and modulate JAK2 activity

in cellular models help to validate the pseudokinase domain as a druggable target.

High-Throughput Screening (HTS): Fluorescently labeled probes are utilized in HTS

campaigns to identify small molecules that bind to the JH2 domain from large compound

libraries.
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Structure-Activity Relationship (SAR) Studies: JH2 probes are essential for characterizing

the binding affinity and selectivity of newly synthesized compounds, guiding the optimization

of lead candidates.

Biophysical and Structural Studies: These probes facilitate the use of techniques like

Isothermal Titration Calorimetry (ITC) and X-ray crystallography to understand the

thermodynamics of binding and the molecular interactions between inhibitors and the JH2

domain.

Cellular Target Engagement: Cell-permeable probes can be used to confirm that a

compound engages the JAK2 JH2 domain within a cellular context.

Quantitative Data Summary
The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50)

of various compounds targeting the JAK2 JH2 and JH1 domains, as reported in the literature.

Table 1: Binding Affinities (Kd) of Compounds for JAK2 Domains
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Compound Target Domain Assay Method Kd (nM) Reference

JNJ-7706621 JAK2 JH2 ITC 106

JNJ-7706621 JAK2 JH1 ITC 31

AT9283 JAK2 JH2 ITC 1323

AT9283 JAK2 JH1 ITC 11

Compound 10 JAK2 JH2 (WT) FP 33

Compound 10
JAK2 JH2

(V617F)
FP 37

Compound 10 JAK2 JH1 FP 650

Compound 11 JAK2 JH2 (WT) FP 75

Compound 12 JAK2 JH2 (WT) FP 36

Compound 14 JAK2 JH2 (WT) FP 33

ATP JAK2 JH2 1300

Table 2: Inhibitory Concentrations (IC50) of Compounds against JAK Family Kinases
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Compound Target Assay IC50 (nM) Reference

JNJ-7706621 JAK2 JH2 V617F FP <3500

Reversine JAK2 JH2 V617F FP <3500

CB_7644166 JAK2 JH2 V617F FP 32,000

Ruxolitinib JAK1 Kinase Assay 3.3

Ruxolitinib JAK2 Kinase Assay 2.8

Tofacitinib JAK1 Kinase Assay 10

Tofacitinib JAK2 Kinase Assay 28

AZD1480

STAT5a

Transcriptional

Activity

Cellular Assay 150

AZD1480

STAT5b

Transcriptional

Activity

Cellular Assay 250

Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding
Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe

from the JAK2 JH2 domain. The principle is based on the change in polarization of the emitted

light from the fluorescent probe upon binding to the larger protein.
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Figure 2: Workflow for a Fluorescence Polarization (FP) assay.

Materials:

Purified recombinant human JAK2 JH2 domain

Fluorescently labeled JAK2 JH2 probe (e.g., BODIPY-ATP or a custom tracer)

Test compounds

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

384-well black microplate

Microplate reader capable of measuring fluorescence polarization

Protocol:

Reagent Preparation:
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Prepare a working solution of JAK2 JH2 protein in Assay Buffer. The final concentration in

the assay will need to be optimized but is typically in the low micromolar range.

Prepare a working solution of the fluorescent probe in Assay Buffer. The final

concentration should be close to its Kd for the JAK2 JH2 domain.

Prepare a serial dilution of the test compounds in DMSO, and then dilute further in Assay

Buffer. The final DMSO concentration in the assay should not exceed 1%.

Assay Procedure:

Add 5 µL of the test compound solution to the wells of the 384-well plate.

Add 5 µL of the JAK2 JH2 protein solution to each well.

Add 5 µL of the fluorescent probe solution to each well.

Include control wells:

Negative control (0% inhibition): Protein, probe, and Assay Buffer with DMSO.

Positive control (100% inhibition): Probe and Assay Buffer with DMSO (no protein).

Incubate the plate at room temperature for 1 hour, protected from light.

Data Acquisition and Analysis:

Measure the fluorescence polarization of each well using a microplate reader with

appropriate excitation and emission wavelengths for the chosen fluorophore.

Calculate the percent inhibition for each compound concentration using the following

formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive) / (mP_negative -

mP_positive)]) where mP is the millipolarization value.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)
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ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

Purified recombinant human JAK2 JH2 domain

Test compound

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Isothermal Titration Calorimeter

Protocol:

Sample Preparation:

Dialyze the JAK2 JH2 protein extensively against the chosen dialysis buffer.

Dissolve the test compound in the final dialysis buffer. It is crucial that the buffer for the

protein and the ligand are identical to minimize heats of dilution.

Degas both the protein and ligand solutions immediately before the experiment.

ITC Experiment Setup:

Set the experimental temperature (e.g., 25°C).

Fill the sample cell with the JAK2 JH2 protein solution (typically 10-50 µM).

Fill the injection syringe with the test compound solution (typically 10-20 times the protein

concentration).

Titration:

Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell, with

sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).

A typical experiment consists of 20-30 injections.
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Data Analysis:

Integrate the heat flow peaks for each injection to obtain the heat change per mole of

injectant.

Perform a control experiment by injecting the ligand into the buffer alone to determine the

heat of dilution.

Subtract the heat of dilution from the binding data.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to

determine the Kd, n, and ΔH.

Cellular STAT5 Phosphorylation Inhibition Assay
This assay assesses the ability of a compound to inhibit the JAK2-mediated phosphorylation of

STAT5 in a cellular context.

Materials:

Human cell line expressing JAK2 (e.g., HEL cells, which are JAK2 V617F positive, or

cytokine-dependent Ba/F3 cells expressing wild-type JAK2).

Cell culture medium and supplements

Cytokine for stimulation (e.g., IL-3 or EPO for wild-type JAK2)

Test compounds

Lysis buffer

Antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5

Western blotting reagents and equipment or an alternative detection method like AlphaLISA.

Protocol:

Cell Culture and Treatment:
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Culture the cells to the desired density.

Starve the cells of serum or cytokines for several hours to reduce basal signaling.

Pre-incubate the cells with serially diluted test compounds or vehicle (DMSO) for 1-2

hours.

Cell Stimulation:

Stimulate the cells with the appropriate cytokine (e.g., 2 ng/mL IL-3) for a short period

(e.g., 20 minutes) to induce STAT5 phosphorylation.

Cell Lysis and Protein Quantification:

Wash the cells with cold PBS and lyse them in lysis buffer containing protease and

phosphatase inhibitors.

Determine the protein concentration of the lysates.

Detection of Phospho-STAT5:

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with anti-phospho-STAT5 and anti-total-STAT5 antibodies.

Detect the signals using an appropriate secondary antibody and chemiluminescence.

Quantify the band intensities and normalize the phospho-STAT5 signal to the total-

STAT5 signal.

AlphaLISA:

Use a commercially available AlphaLISA SureFire Ultra p-STAT5 kit according to the

manufacturer's protocol for a high-throughput alternative to Western blotting.
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Data Analysis:

Calculate the percent inhibition of STAT5 phosphorylation for each compound

concentration relative to the stimulated vehicle control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to determine the cellular IC50 value.

Conclusion
The JAK2 JH2 pseudokinase domain has emerged as a compelling target for the development

of selective JAK2 inhibitors. The use of specific probes in the assays described herein is

fundamental to the discovery and characterization of novel therapeutic agents for

myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling. The

provided protocols offer a framework for researchers to employ these powerful tools in their

drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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